(1R,5S)-1-Phenyl-3-azabicyclo[3.1.0]hexane
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H13N |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
(1R,5S)-1-phenyl-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C11H13N/c1-2-4-9(5-3-1)11-6-10(11)7-12-8-11/h1-5,10,12H,6-8H2/t10-,11+/m1/s1 |
InChI Key |
HYXPTPHIWQWOQF-MNOVXSKESA-N |
Isomeric SMILES |
C1[C@H]2[C@@]1(CNC2)C3=CC=CC=C3 |
Canonical SMILES |
C1C2C1(CNC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Structure Activity Relationship Sar and Structural Biology of 1r,5s 1 Phenyl 3 Azabicyclo 3.1.0 Hexane Derivatives
Influence of Stereochemistry on Biological Activity and Receptor Binding Affinity
The three-dimensional arrangement of atoms (stereochemistry) in (1R,5S)-1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives is a critical determinant of their biological activity and how they bind to receptors.
The two non-superimposable mirror images of a chiral molecule, known as enantiomers, can exhibit markedly different pharmacological properties. In the case of 1-phenyl-3-azabicyclo[3.1.0]hexane derivatives, this enantiomeric specificity is evident in their interactions with sigma receptors and monoamine transporters.
For sigma receptors, which are involved in various cellular functions and are targets for psychoactive drugs, the dextrorotatory isomers of 1-phenyl-3-azabicyclo[3.1.0]hexane derivatives generally show a higher affinity and selectivity for the σ1 receptor subtype compared to their levorotatory counterparts. semanticscholar.org Specifically, the (+)-(1R,5S)-isomers consistently demonstrate a greater affinity for the σ1 receptor than the (–)-(1S,5R)-isomers. semanticscholar.org For instance, compound (+)-14 exhibits very high affinity for the σ1 receptor, while the N-phenethyl substituted compound (+)-18 shows the highest selectivity for this receptor subtype. semanticscholar.org
Similarly, the analgesic activity of bicifadine (B1205413), which is 1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane, is exclusive to the (+) enantiomer, which possesses the (1R,5S) absolute configuration. nih.gov This highlights the critical role of stereochemistry in the analgesic effects of this class of compounds.
Derivatives of this compound also act as triple reuptake inhibitors, blocking the reuptake of norepinephrine (B1679862), dopamine (B1211576), and serotonin (B10506). google.com The specific enantiomer, (1R,5S)-(+)-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane, is a potent triple reuptake inhibitor with a distinct profile, showing strong inhibition of norepinephrine reuptake and progressively weaker inhibition of dopamine and serotonin reuptake. google.com This unbalanced profile is considered beneficial for conditions like ADHD. google.com
| Compound | Enantiomer | σ1 Receptor Affinity (Ki, nM) | σ2 Receptor Affinity (Ki, nM) |
|---|---|---|---|
| 14 | (+)-(1R,5S) | 0.91 ± 0.2 | 5.8 ± 1 |
| 14 | (–)-(1S,5R) | 14.6 ± 1.3 | 9.6 ± 0.9 |
| 15 | (+)-(1R,5S) | 2.3 ± 0.4 | 33.8 ± 1.2 |
| 15 | (–)-(1S,5R) | 9.3 ± 1.7 | 46.6 ± 7 |
| 18 | (+)-(1R,5S) | 55 ± 11 | 1135 ± 75 |
| 18 | (−)-(1S,5R) | 164 ± 8 | 1765 ± 94 |
| 19 | (+)-(1R,5S) | 16 ± 0.8 | 66 ± 16 |
| 19 | (−)-(1S,5R) | 48 ± 1.7 | 63 ± 4 |
Beyond enantiomers, diastereomers (stereoisomers that are not mirror images) of this compound derivatives also exhibit significant differences in pharmacological potency. The "cis" arrangement of substituents, where they are on the same side of the bicyclic ring system, is a common feature in these compounds due to the fused cyclopropane (B1198618) ring. google.com
The absolute configuration of these molecules has been determined through methods like single crystal X-ray analysis and vibrational circular dichroism (VCD). nih.govgoogle.com For example, the absolute configuration of (1S,5R)-1-[4-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane was confirmed by X-ray crystallography. google.com This precise structural information is crucial for understanding the diastereoselective effects on how these compounds interact with their biological targets, such as dopamine D3 receptors. google.com
Substituent Effects on Biological Profiles
The type and position of chemical groups attached to the this compound core have a profound impact on the biological activity of the resulting derivatives.
Modifications to the phenyl ring at the 1-position significantly influence the potency of these compounds as monoamine reuptake inhibitors. The greatest analgesic potency in the 1-aryl-3-azabicyclo[3.1.0]hexane series was observed in compounds with para-substituents on the phenyl ring. nih.gov For instance, bicifadine, with a methyl group at the para position of the phenyl ring, was the most potent analgesic in its series. nih.gov
Furthermore, compounds with a 3,4-dichloro substitution on the phenyl ring have been shown to be potent inhibitors of dopamine, norepinephrine, and serotonin uptake. google.comresearchgate.net The specific compound (1R,5S)-(+)-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane demonstrates a potent and unbalanced inhibition of monoamine transporters, with IC50 values of 6 nM for norepinephrine, 38 nM for dopamine, and 83 nM for serotonin reuptake. google.com
| Compound | Aromatic Substituent | Norepinephrine Reuptake Inhibition (IC50, nM) | Dopamine Reuptake Inhibition (IC50, nM) | Serotonin Reuptake Inhibition (IC50, nM) |
|---|---|---|---|---|
| (1R,5S)-(+)-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane | 2-Naphthyl | 6 | 38 | 83 |
The substituent attached to the nitrogen atom at the 3-position of the azabicyclo[3.1.0]hexane ring plays a crucial role in determining receptor affinity and selectivity. For sigma receptors, substituting the nitrogen of the secondary amine with bulky alkyl groups generally leads to an increase in binding affinity. semanticscholar.org
For example, while the unsubstituted secondary amine (compound 4) shows no significant interaction with sigma receptors, adding a propyl or a 2-methyl-2-butene (B146552) group (compounds 13 and 12, respectively) results in compounds that can interact with these receptors. semanticscholar.org Increasing the length of a phenylethyl or phenylpropyl chain attached to the nitrogen has different effects on affinity and selectivity. A phenylethyl group (compound 18) improves both affinity and selectivity for the σ1 subtype, whereas a phenylpropyl group (compound 19) leads to a slight preference for the σ2 receptor. semanticscholar.org
In the context of analgesic activity, the N-methyl analog of bicifadine showed significant potency, whereas larger N-substituents like allyl, cyclopropylmethyl, and n-hexyl resulted in inactive compounds. nih.gov
| Compound | N-Substituent (R) | σ1 Receptor Affinity (Ki, nM) | σ2 Receptor Affinity (Ki, nM) |
|---|---|---|---|
| 4 | H | >10,000 | >10,000 |
| 12 | CH2CH=C(CH3)2 | - | - |
| 13 | Propyl | - | - |
| 17 | Benzyl | 261 ± 14 | 514 ± 27 |
| 18 | Phenethyl | 88.3 ± 6 | 910 ± 35 |
| 19 | Phenylpropyl | 191 ± 14 | 103 ± 12 |
Computational Chemistry and Theoretical Modeling of Azabicyclo 3.1.0 Hexane Systems
Quantum Chemical Calculations (e.g., Density Functional Theory) for Reaction Mechanism Elucidation
Quantum chemical calculations, particularly Density Functional Theory (DFT), are central to understanding the intricate mechanisms of chemical reactions. nrel.gov These methods allow for the accurate calculation of molecular geometries, reaction energies, and the structures of transient species like transition states, which are often impossible to observe experimentally. nrel.gov For the synthesis of azabicyclo[3.1.0]hexane systems, DFT can be employed to map out the potential energy surface of a reaction, identifying the most likely pathway from reactants to products.
Methodologies like B3LYP or M06-2X, often paired with basis sets such as 6-31G** or def2-TZVP, offer a favorable balance between computational cost and accuracy for organic molecules. nrel.govnih.gov These calculations have been successfully used to elucidate mechanisms for related bicyclic systems. For instance, computational modeling combined with kinetic isotope effect experiments has been used to support a concerted but asynchronous pathway in the formation of similar bicyclic structures. smolecule.com
In the context of azabicyclo[3.1.0]hexane synthesis, DFT can be applied to:
Investigate Cyclopropanation Reactions: Modeling the intramolecular cyclopropanation of unsaturated N-heterocycles or the domino reactions used to construct the bicyclic core. mdpi.comresearchgate.net
Elucidate Alkylation Mechanisms: Studying the diastereoselective alkylation of precursors, which is a key step in the synthesis of complex derivatives like those found in protease inhibitors. acs.org
Confirm Absolute Configurations: A powerful application is the comparison of calculated and experimental spectroscopic data. The absolute configuration of azabicyclo[3.1.0]hexane derivatives has been assigned by comparing experimental vibrational circular dichroism (VCD) spectra with data derived from ab initio calculations, providing definitive structural proof that is difficult to obtain otherwise. google.com
The insights gained from these calculations are fundamental for optimizing reaction conditions and developing novel synthetic routes to this important chemical scaffold.
Prediction and Rationalization of Stereoselectivity in Synthetic Pathways
The biological activity of chiral molecules like (1R,5S)-1-Phenyl-3-azabicyclo[3.1.0]hexane is often highly dependent on their specific stereochemistry. google.com Computational chemistry provides a powerful tool for predicting and rationalizing the stereoselectivity observed in synthetic pathways. rsc.org By calculating the energies of the transition states leading to different stereoisomers, chemists can predict which isomer will be formed preferentially. A lower transition state energy corresponds to a faster reaction rate, and thus a higher yield of that particular stereoisomer.
This predictive power is particularly valuable in asymmetric catalysis, where a chiral catalyst directs a reaction toward a single enantiomer. rsc.org For example, in the palladium-catalyzed asymmetric cyclization reactions used to form chiral 3-azabicyclo[3.1.0]hexanes, computational modeling can help explain the role of the chiral ligand in controlling the stereochemical outcome. researchgate.net
Key applications include:
Transition State Energy Analysis: Identifying the key steric and electronic interactions in the transition state that favor the formation of the (1R,5S) isomer over other possible diastereomers.
Catalyst Design: Using computational models to rationally design new catalysts or modify existing ones to improve the enantiomeric excess of a desired product. rsc.org
Validation of Experimental Results: As seen with related compounds, ab initio calculations can be used to confirm the absolute configuration assigned through experimental methods like X-ray crystallography, ensuring the correct stereoisomer has been synthesized. google.com
The ability to computationally predict stereochemical outcomes accelerates the development of efficient enantioselective syntheses, which is critical for the production of chirally pure pharmaceutical agents. acs.org
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
The 3-azabicyclo[3.1.0]hexane framework is a common structural motif in biologically active compounds, including potent antagonists for dopamine (B1211576) D3 and sigma receptors. google.comsemanticscholar.orggoogle.com Understanding how these molecules interact with their biological targets at an atomic level is key to designing more effective drugs. Molecular docking and molecular dynamics (MD) simulations are the principal computational tools used for this purpose.
Molecular Docking is a method used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. The process involves placing the ligand into the binding site of the target protein in various conformations and scoring the resulting poses based on factors like electrostatic and van der Waals interactions. This allows researchers to:
Identify potential biological targets for a new compound.
Predict the binding affinity of a series of derivatives, helping to build a structure-activity relationship (SAR).
Visualize the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the ligand-receptor complex.
For the this compound scaffold, docking studies could be used to explain why the (+)-(1R,5S)-isomers show higher affinity for the σ1 receptor compared to their enantiomers. semanticscholar.org However, it is important to acknowledge the limitations of these models, especially when they are based on the structures of homologous proteins, as inaccuracies can arise in flexible regions of the binding site. unipd.it
Molecular Dynamics (MD) simulations take the static snapshot provided by docking and simulate the movement of atoms in the ligand-receptor complex over time. This provides a more dynamic and realistic view of the binding event, helping to assess the stability of the docked pose and revealing conformational changes in both the ligand and the protein upon binding.
The table below summarizes the application of these computational techniques.
| Computational Method | Application in Drug Design | Relevance to this compound |
| Molecular Docking | Predicts binding pose and affinity of a ligand to a biological target. | Rationalizing binding affinity to targets like Dopamine D3 and Sigma receptors. google.comsemanticscholar.org |
| Molecular Dynamics | Simulates the time-evolution of the ligand-receptor complex, assessing stability. | Confirming the stability of the predicted binding mode and observing induced fit effects. |
| QSAR Modeling | Develops statistical models linking chemical structure to biological activity using DFT-calculated descriptors. nih.gov | Predicting the therapeutic potential of novel derivatives based on their computed properties. |
Computational Conformational Analysis and Energy Landscapes
The three-dimensional shape, or conformation, of a molecule is critical to its function. While the 3-azabicyclo[3.1.0]hexane core is described as "conformationally restricted," it still possesses a degree of flexibility, particularly in the puckering of the five-membered pyrrolidine (B122466) ring. mdpi.comacs.org Computational conformational analysis is used to explore the possible shapes a molecule can adopt and to determine their relative stabilities by calculating their potential energies. youtube.com
This process involves systematically rotating the molecule's single bonds to generate a wide range of possible conformations. The energy of each conformation is then calculated, allowing for the construction of a potential energy landscape. The low points (minima) on this landscape correspond to stable or metastable conformations.
For this compound, this analysis is important for several reasons:
Identifying the Global Minimum: Determining the most stable, lowest-energy conformation of the molecule in isolation.
Understanding Conformational Preference: The rigid bicyclic structure limits the available conformational space, which can be entropically favorable for receptor binding.
The Bioactive Conformation: The conformation a molecule adopts when bound to a receptor (the "bioactive conformation") is not necessarily its lowest-energy conformation. unipd.it Understanding the energy cost required to adopt different conformations is crucial for predicting binding affinity. For example, the receptor-preferred conformation of a related piperidine-containing ligand was suggested to deviate from its ideal low-energy chair state. unipd.it
Pharmacological Activities and Molecular Mechanisms of Azabicyclo 3.1.0 Hexane Derivatives
Modulation of Neurotransmitter Systems and Associated Receptors
Derivatives of 3-azabicyclo[3.1.0]hexane have been extensively studied for their potent effects on the central nervous system. By interacting with a range of targets involved in neurotransmitter signaling, these compounds can influence neuronal communication pathways that are critical for mood, cognition, and behavior.
A significant area of research has focused on 3-azabicyclo[3.1.0]hexane derivatives as inhibitors of monoamine transporters for norepinephrine (B1679862) (NET), serotonin (B10506) (SERT), and dopamine (B1211576) (DAT). By blocking the reuptake of these neurotransmitters from the synaptic cleft, these compounds increase their availability to bind to postsynaptic receptors, thereby enhancing monoaminergic neurotransmission.
Compounds that inhibit the reuptake of all three of these monoamines are known as triple reuptake inhibitors (TRIs). google.com Several 3-azabicyclo[3.1.0]hexane derivatives have been identified as potent TRIs. nih.govacs.org For example, bicifadine (B1205413), or 1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane, has been shown to inhibit the uptake of norepinephrine, serotonin, and dopamine. semanticscholar.orgpsychiatryinvestigation.orgnih.gov Similarly, the compound (1R,5S)-(+)-1-(3,4-Dichlorophenyl)-3-azabicyclo-[3.1.0]hexane, also known as DOV 21,947, is a well-characterized triple uptake inhibitor. nih.govplos.org
The development of these compounds is often guided by pharmacophore models to optimize potency and selectivity at the three transporters. nih.govacs.org Research has also produced derivatives with dual-inhibition profiles. One such example is EB-1020, (1R,5S)-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane HCl, which preferentially inhibits the reuptake of norepinephrine and dopamine. researchgate.net In microdialysis studies, this compound markedly increased extracellular levels of both neurotransmitters in the rat prefrontal cortex. researchgate.net Another compound, SEP-225289, has been investigated as a potential TRI with in vitro inhibitory potencies of 8 nM, 17 nM, and 10 nM for the dopamine, norepinephrine, and serotonin transporters, respectively. snmjournals.org
The table below summarizes the monoamine reuptake inhibition profile for selected azabicyclo[3.1.0]hexane derivatives.
| Compound Name | Target(s) | In Vitro Activity (IC₅₀) | Reference(s) |
| Bicifadine | NET, SERT, DAT | Relative potency of NE:SER:DA of 1:2:17 | semanticscholar.org |
| EB-1020 | NET, DAT | NET: 6 nM, DAT: 38 nM | researchgate.net |
| SEP-225289 | DAT, NET, SERT | DAT: 8 nM, NET: 17 nM, SERT: 10 nM | snmjournals.org |
This table is interactive. Click on the headers to sort the data.
The N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission, has been a target for therapeutic intervention in various neurological disorders. nih.gov While much of the research on azabicyclo[3.1.0]hexane analogues in this area has focused on creating potent agonists that mimic the action of glutamate, the potential for antagonism also exists. nih.govresearchgate.netresearchgate.net For instance, research into derivatives of the related compound milnacipran (B1663801) has aimed to develop molecules with more potent NMDA receptor antagonism. semanticscholar.org The rigid framework of the azabicyclo[3.1.0]hexane core is being explored for the development of ligands that can selectively modulate NMDA receptor subtypes, which could offer more targeted therapeutic effects. nih.gov
The dopamine D3 receptor is a high-priority target for the treatment of various neurological and psychiatric conditions. frontiersin.orgnih.gov A significant body of research has established 3-azabicyclo[3.1.0]hexane derivatives as potent and highly selective D3 receptor antagonists. acs.orgmdpi.commdpi.commdpi.com
A notable series, the 1,2,4-triazolyl azabicyclo[3.1.0]hexanes, demonstrates high affinity and selectivity for the D3 receptor. frontiersin.orgacs.org The conformational rigidity of the azabicyclo[3.1.0]hexane scaffold is crucial for this selectivity over the closely related D2 receptor. nih.gov Structure-activity relationship (SAR) studies have shown that the absolute configuration of the chiral centers at positions 1 and 5 of the bicyclic system directly influences the binding activity at the D3 receptor. google.com For example, the clinical candidate GSK598809 incorporates the azabicyclo[3.1.0]hexane moiety to achieve its desired D3 receptor antagonist profile. nih.gov
The azabicyclo[3.1.0]hexane scaffold has been successfully employed to develop opioid receptor antagonists. mdpi.commdpi.commdpi.com These compounds primarily target the mu (µ) opioid receptor. nih.govrsc.org One key example is the compound CP-866,087, a mu-opioid receptor antagonist built upon the 3-azabicyclo[3.1.0]hexane framework. rsc.org Researchers have designed and synthesized novel achiral µ-opioid receptor ligands based on this scaffold, achieving picomolar binding affinity and high selectivity for the µ receptor over the delta (δ) and kappa (κ) subtypes. nih.gov
Sigma (σ) receptors, classified into σ1 and σ2 subtypes, are intracellular proteins involved in a variety of cellular functions and are targets for psychoactive drugs. semanticscholar.org A series of 1-phenyl-3-azabicyclo[3.1.0]hexane derivatives has been synthesized and evaluated as new ligands for these receptors. semanticscholar.orgarkat-usa.orgdoaj.org
Binding assays revealed that these compounds generally exhibit moderate to high affinity for both σ1 and σ2 receptor subtypes. semanticscholar.org The stereochemistry of the molecule plays a critical role in both affinity and selectivity. Dextrorotatory isomers, which possess the same configuration as the active isomers of 3-phenylpiperidines, show a better affinity and selectivity for σ1 receptors when compared to their corresponding levorotatory isomers. semanticscholar.org For example, the compound (+)-18, which has an N-phenethyl substituent, demonstrates the highest selectivity for the σ1 receptor subtype. semanticscholar.org Conversely, other derivatives such as (+)-14 and (+)-15 display very high affinity for the σ1 receptor but with low selectivity between the two subtypes. semanticscholar.org
The table below details the binding affinities (Ki) of selected racemic and chiral 1-phenyl-3-azabicyclo[3.1.0]hexane derivatives for sigma receptors.
| Compound | Substituent (on Nitrogen) | Isomer | σ1 Ki (nM) | σ2 Ki (nM) | Reference |
| 4 | H | Racemic | >10,000 | >10,000 | semanticscholar.org |
| 12 | 2-methyl-2-butene (B146552) | Racemic | 213 | 436 | semanticscholar.org |
| 13 | Propyl | Racemic | 108 | 214 | semanticscholar.org |
| (+)-14 | Butyl | Dextrorotatory | 0.9 | 10.1 | semanticscholar.org |
| (-)-14 | Butyl | Levorotatory | 13.5 | 3.5 | semanticscholar.org |
| (+)-15 | Pentyl | Dextrorotatory | 2.3 | 11.2 | semanticscholar.org |
| (-)-15 | Pentyl | Levorotatory | 24.6 | 6.8 | semanticscholar.org |
| (+)-18 | Phenethyl | Dextrorotatory | 12.1 | 246 | semanticscholar.org |
| (-)-18 | Phenethyl | Levorotatory | 128 | 105 | semanticscholar.org |
This table is interactive. Click on the headers to sort the data.
Enzyme and Kinase Inhibition
Beyond neurotransmitter systems, azabicyclo[3.1.0]hexane derivatives have been developed as potent inhibitors of various enzymes and kinases, highlighting their versatility as therapeutic agents.
One area of investigation is in cancer therapy. Derivatives such as 1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-diones have been shown to inhibit aromatase, a cytochrome P450 enzyme responsible for estrogen synthesis. nih.gov The 1R-(+)-enantiomer of one such derivative was identified as being primarily responsible for this inhibitory activity. nih.gov
In the realm of metabolic diseases, azabicyclo[3.1.0]hexane derivatives have been identified as inhibitors of diacylglycerol acyltransferase-1 (DGAT-1), an enzyme involved in triglyceride synthesis. documentsdelivered.com Other research has explored conformationally restricted N-(aryl or heteroaryl)-3-azabicyclo[3.1.0]hexane derivatives as inhibitors of dipeptidyl peptidase-IV (DPP-IV), a key target in the management of type 2 diabetes. nih.gov
Furthermore, these compounds have shown promise as modulators of inflammatory signaling pathways. Brepocitinib (PF-06700841), which contains a 3-azabicyclo[3.1.0]hexan-3-yl moiety, is a dual inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1). researchgate.net Another derivative, an azabicyclo[3.1.0]hexanone-containing compound, was developed as a potent and selective inhibitor of NF-κB inducing kinase (NIK), a key regulator of the non-canonical NF-κB pathway involved in immune function. thieme-connect.comthieme-connect.com
Dipeptidyl Peptidase-4 (DPP-IV) Inhibition Mechanisms
Dipeptidyl peptidase-4 (DPP-IV) is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1). researchgate.net Inhibition of DPP-IV is a well-established therapeutic strategy for the management of type 2 diabetes mellitus. wikipedia.orgnih.gov DPP-IV inhibitors prevent the degradation of GLP-1, thereby increasing its circulating levels. google.comnih.gov This leads to enhanced glucose-dependent insulin (B600854) secretion, suppression of glucagon (B607659) release, and a consequent lowering of blood glucose levels. wikipedia.orgnih.gov
The azabicyclo[3.1.0]hexane scaffold has been incorporated into the design of potent DPP-IV inhibitors. These compounds are designed to fit into the active site of the DPP-IV enzyme, thereby blocking its catalytic activity. The interaction between the inhibitor and the enzyme is typically non-covalent, involving hydrogen bonds, hydrophobic interactions, and other electrostatic forces. The unique three-dimensional structure of the azabicyclo[3.1.0]hexane core contributes to the high affinity and selectivity of these inhibitors for the DPP-IV enzyme.
Several DPP-IV inhibitors are currently in clinical use, including sitagliptin (B1680988) and vildagliptin, and have demonstrated good tolerability and a low risk of hypoglycemia. google.com The development of novel DPP-IV inhibitors based on the azabicyclo[3.1.0]hexane framework continues to be an active area of research, with the aim of discovering agents with improved pharmacokinetic and pharmacodynamic profiles.
NF-κB Inducing Kinase (NIK) Inhibition Pathways
NF-κB inducing kinase (NIK), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a central regulator of the non-canonical NF-κB signaling pathway. nih.govfrontiersin.org This pathway is involved in various physiological processes, including immune responses, lymphoid organ development, and B-cell maturation and survival. frontiersin.orgresearchgate.net Aberrant activation of NIK has been implicated in the pathogenesis of several inflammatory diseases and cancers. nih.govresearchgate.net
The non-canonical NF-κB pathway is activated by a specific subset of tumor necrosis factor receptor (TNFR) superfamily members, leading to the stabilization of NIK. nih.gov Stabilized NIK then phosphorylates and activates IκB kinase-α (IKKα), which in turn phosphorylates the NF-κB precursor protein p100. researchgate.net This phosphorylation event triggers the processing of p100 to its mature p52 form, which then dimerizes with RelB and translocates to the nucleus to regulate the expression of target genes. nih.gov
The azabicyclo[3.1.0]hexanone moiety has been identified as a key structural component in a class of potent and selective NIK inhibitors. researchgate.net The synthesis of an azabicyclo[3.1.0]hexanone-containing NIK inhibitor has been reported, highlighting the utility of this scaffold in targeting the NIK signaling pathway. researchgate.net By inhibiting NIK, these compounds can block the downstream signaling cascade, thereby preventing the activation of the non-canonical NF-κB pathway. This mechanism of action holds therapeutic promise for the treatment of diseases driven by NIK overactivation.
Glycine (B1666218) Transporter 1 (GlyT1) Inhibition Studies
Glycine is an important neurotransmitter in the central nervous system (CNS), acting as both an inhibitory neurotransmitter at its own receptors and as a co-agonist at N-methyl-D-aspartate (NMDA) receptors. researchgate.net The glycine transporter type 1 (GlyT1) is responsible for the reuptake of glycine from the synaptic cleft, thereby regulating its extracellular concentration. researchgate.net Inhibition of GlyT1 leads to an elevation of synaptic glycine levels, which can enhance NMDA receptor function. nih.gov This has been proposed as a therapeutic strategy for conditions associated with NMDA receptor hypofunction, such as the negative and cognitive symptoms of schizophrenia. researchgate.netnih.gov
The 3-azabicyclo[3.1.0]hexane scaffold has been successfully employed in the development of potent and CNS-penetrant GlyT1 inhibitors. nih.gov For instance, a series of [3.1.0]-based N-methylimidazole sulfonamides displayed exceptional GlyT1 potency. nih.gov Another example is Iclepertin, a GlyT1 inhibitor containing a 3-azabicyclo[3.1.0]hexane moiety, which has demonstrated the ability to increase cerebrospinal fluid levels of glycine in rats. caymanchem.com
The development of GlyT1 inhibitors has also been explored for the treatment of other neurological disorders, such as epilepsy. ilae.org Studies have shown that pharmacological inhibition of GlyT1 can suppress seizures in rodent models of temporal lobe epilepsy. ilae.org
Table 1: Examples of Azabicyclo[3.1.0]hexane-based GlyT1 Inhibitors
| Compound Name | Chemical Structure | Target | Key Findings |
|---|---|---|---|
| (1R,5S,6r)-3-tert-butyl 6-ethyl 3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate derivative | [3.1.0]-based N-methylimidazole sulfonamides | GlyT1 | Exceptional GlyT1 potency and CNS penetration. nih.gov |
| Iclepertin (BI 425809) | [5-(methylsulfonyl)-2-[(1R)-2,2,2-trifluoro-1-methylethoxy]phenyl][(1R,5R)-1-[5-(trifluoromethyl)-3-isoxazolyl]-3-azabicyclo[3.1.0]hex-3-yl]-methanone | GlyT1 | Potent inhibitor of human and rat GlyT1; increases CSF glycine levels in rats. caymanchem.com |
| Phenyl-3-aza-bicyclo[3.1.0]hex-3-yl-methanones | Heterocyclic substituted phenyl methanones | GlyT1 | Investigated as inhibitors of the glycine transporter 1. google.com |
Hepatitis C Protease Inhibition Investigations
The hepatitis C virus (HCV) is a major cause of chronic liver disease, including cirrhosis and hepatocellular carcinoma. diva-portal.orgresearchgate.net The HCV non-structural 3/4A (NS3/4A) serine protease is essential for viral replication, making it a prime target for antiviral drug development. diva-portal.orgxiahepublishing.com
The 3-azabicyclo[3.1.0]hexane scaffold has been a key component in the design of potent HCV NS3/4A protease inhibitors. acs.org One of the most notable examples is boceprevir (B1684563), a first-generation HCV NS3/4A protease inhibitor that incorporates a (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid moiety. xiahepublishing.comresearchgate.net This structural element plays a crucial role in the binding of the inhibitor to the active site of the protease.
Research in this area has focused on structure-activity relationship (SAR) studies to optimize the potency and pharmacokinetic properties of these inhibitors. For example, modifications to the P2 substituent of boceprevir, which includes the azabicyclo[3.1.0]hexane ring, have been explored to develop second-generation inhibitors with improved profiles. researchgate.net
Microsomal Prostaglandin (B15479496) E2 Inhibition Research
Prostaglandin E2 (PGE2) is a key mediator of inflammation and pain. ki.se It is synthesized from arachidonic acid by the sequential action of cyclooxygenases (COX) and prostaglandin E synthases (PGES). nih.gov Microsomal prostaglandin E2 synthase-1 (mPGES-1) is the terminal synthase that is upregulated during inflammation and is responsible for the increased production of PGE2. ki.sefrontiersin.org Therefore, selective inhibition of mPGES-1 represents a promising therapeutic strategy for inflammatory conditions with a potentially improved safety profile compared to non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit COX enzymes. ki.se
While direct research linking (1R,5S)-1-Phenyl-3-azabicyclo[3.1.0]hexane to mPGES-1 inhibition is not prominent, the broader class of small molecule inhibitors targeting this enzyme is under active investigation. For example, the mPGES-1 inhibitor AF3485 has been shown to reduce PGE2 biosynthesis in a concentration-dependent manner in in vitro and in vivo models. frontiersin.org Another inhibitor, BI 1029539, has demonstrated anti-inflammatory effects in experimental models of acute lung injury. nih.gov The development of selective mPGES-1 inhibitors could offer a more targeted approach to treating inflammation by specifically blocking the production of pro-inflammatory PGE2 while potentially sparing the production of other prostanoids with beneficial effects. ki.se
Broad-Spectrum Biological Effects and Their Underlying Mechanisms
The versatility of the azabicyclo[3.1.0]hexane scaffold extends beyond the specific inhibitory activities discussed above, with derivatives demonstrating a range of other biological effects. The rigid, three-dimensional nature of this bicyclic system allows for precise positioning of functional groups to interact with various biological targets.
Studies have shown that certain spiro-fused 3-azabicyclo[3.1.0]hexanes exhibit antiproliferative effects against cancer cell lines. mdpi.com The proposed mechanism involves the induction of apoptosis, as evidenced by a decrease in the mitochondrial membrane potential in treated cells. mdpi.com
Antiviral Activity Research (e.g., against SARS-CoV-2)
In the context of the global health crisis caused by the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19, there has been an urgent search for effective antiviral therapeutics. The SARS-CoV-2 main protease (Mpro), a cysteine protease essential for viral replication, has emerged as a key drug target. nih.gov
The 3-azabicyclo[3.1.0]hexane scaffold has played a pivotal role in the development of potent SARS-CoV-2 Mpro inhibitors. A notable example is the oral antiviral agent nirmatrelvir (B3392351), which contains a (1S,2S,5R)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate moiety as the P2 residue. nih.govacs.org This component is crucial for the inhibitor's interaction with the S2 subsite of the Mpro active site. nih.gov
The discovery of nirmatrelvir has spurred further research into dipeptidyl and tripeptidyl Mpro inhibitors incorporating the azabicyclo[3.1.0]hexane framework. nih.gov For instance, PF-07321332, an orally bioavailable SARS-CoV-2 main protease inhibitor, also features this structural motif and has shown pan-human coronavirus antiviral activity. medrxiv.org Additionally, hybrid inhibitors derived from boceprevir and narlaprevir, which also contain the 6,6-dimethyl-3-azabicyclo[3.1.0]hexane core, have been synthesized and evaluated for their activity against SARS-CoV-2 Mpro. nih.gov
Furthermore, some 1-heteroaryl-2-alkoxyphenyl analogs have been identified as inhibitors of SARS-CoV-2 replication, acting at the viral entry stage. mdpi.com While not all of these contain the azabicyclo[3.1.0]hexane ring, this line of research highlights the diverse strategies being employed to combat SARS-CoV-2.
Table 2: Azabicyclo[3.1.0]hexane Derivatives in Antiviral Research
| Compound/Derivative | Target | Key Findings |
|---|---|---|
| Nirmatrelvir | SARS-CoV-2 Mpro | Potent oral antiviral agent for COVID-19. acs.org |
| PF-07321332 | SARS-CoV-2 Mpro | Orally bioavailable with in vitro pan-human coronavirus antiviral activity. medrxiv.org |
| Boceprevir-derived hybrids (BBH-1, BBH-2) | SARS-CoV-2 Mpro | Demonstrated effective binding and inhibition of SARS-CoV-2 Mpro. nih.gov |
| Narlaprevir-derived hybrid (NBH-2) | SARS-CoV-2 Mpro | Showed inhibitory activity against SARS-CoV-2 Mpro. nih.gov |
Antitumor and Cytotoxic Mechanisms
Derivatives of the 3-azabicyclo[3.1.0]hexane scaffold have demonstrated significant potential as antitumor agents, operating through diverse molecular mechanisms. The core structure is found in potent natural antitumor antibiotics such as Duocarmycin SA, Yatakemycin, and CC-1065, which derive their activity from the ability to alkylate DNA. mdpi.com
Synthetic derivatives, particularly spiro-fused compounds, have been the subject of extensive research for their antiproliferative effects against various cancer cell lines. nih.govmdpi.com Studies on spiro-fused 3-azabicyclo[3.1.0]hexanes have revealed in vitro cytotoxic activity against a range of human and murine tumor cells. mdpi.com For instance, certain spiro-adducts have shown significant antiproliferative activity, with IC₅₀ values as low as 1-10 μM against cell lines such as Jurkat (acute T cell leukemia), K-562 (human erythroleukemia), HeLa (cervical carcinoma), and Sk-mel-2 (melanoma). nih.govsciforum.net
The mechanisms underlying this cytotoxicity are multifaceted. One identified pathway involves the induction of apoptosis through mitochondrial disruption. mdpi.com Treatment with these compounds led to a significant increase in cells with decreased mitochondrial membrane potential. mdpi.com Another key mechanism is the interference with the cellular cytoskeleton. nih.govmdpi.com Confocal microscopy has shown that treatment with these derivatives leads to the disappearance of actin stress fibers and a reduction in filopodia-like protrusions, which suggests a decrease in cell motility and invasive potential. mdpi.comsciforum.net Furthermore, flow cytometry analysis has indicated that some derivatives can perturb the cell cycle, causing a notable accumulation of cells in the SubG1 and G0/G1 phases. nih.gov
| Cell Line | Compound Type | Observed Effect(s) | Reference(s) |
| K562 (Erythroleukemia) | Spiro-fused 3-azabicyclo[3.1.0]hexanes | Antiproliferative activity (IC₅₀ 2-10 µM), Cell cycle arrest (SubG1/G0/G1), Decreased mitochondrial membrane potential | nih.govmdpi.com |
| HeLa (Cervical Carcinoma) | Spiro-fused 3-azabicyclo[3.1.0]hexanes | Antiproliferative activity (IC₅₀ 2-10 µM), Disappearance of actin stress fibers, Reduced filopodia | nih.govmdpi.com |
| Sk-mel-2 (Melanoma) | Spiro-fused 3-azabicyclo[3.1.0]hexanes | Antiproliferative activity (IC₅₀ 2-10 µM), Disruption of actin cytoskeleton | nih.govmdpi.com |
| Jurkat (T-cell Leukemia) | Spiro-fused 3-azabicyclo[3.1.0]hexanes | Potent antiproliferative activity (IC₅₀ 2-10 µM) | nih.gov |
| U2OS (Osteosarcoma) | Spiro-fused 3-azabicyclo[3.1.0]hexanes | In vitro antiproliferative activity | mdpi.com |
| B16 (Murine Melanoma) | Spiro-fused 3-azabicyclo[3.1.0]hexanes | In vitro antiproliferative activity | mdpi.com |
Anti-inflammatory Pathways
The azabicyclo[3.1.0]hexane scaffold is a feature of compounds with anti-inflammatory properties. nih.gov Research has pointed to several potential mechanisms through which these derivatives may exert their effects. One notable pathway involves the antagonism of the P2Y₁₄ receptor, a G protein-coupled receptor activated by UDP-glucose that mediates inflammatory signaling. nih.gov Selective P2Y₁₄R antagonists are being pursued for treating inflammatory conditions such as asthma. nih.gov Studies on structurally related bridged piperidine (B6355638) analogues, designed to mimic the constrained nature of bicyclic systems, have shown that such compounds can act as potent P2Y₁₄R antagonists and exhibit in vivo antiasthmatic activity, significantly reducing lung inflammation in mouse models. nih.gov
Furthermore, a patent has claimed the use of a 1-(phenyl)-3-azabicyclo[3.1.0]hexane derivative for the treatment of neurogenic inflammatory conditions, including asthma, highlighting the therapeutic interest in this specific chemical class for inflammation-related disorders. tandfonline.com
Anti-neurodegenerative Properties
Compounds featuring the azabicyclo[3.1.0]hexane core have been identified as having potential anti-neurodegenerative activity. nih.govsciforum.net The rigid structure of this scaffold is valuable for designing ligands that can interact with specific targets in the central nervous system. The use of a 1-(phenyl)-3-azabicyclo[3.1.0]hexane derivative has been claimed for treating various nervous system disorders. tandfonline.com
The mechanisms for these neuro-active properties can be linked to the modulation of key neurotransmitter systems. For example, derivatives have been specifically designed as modulators of dopamine D3 receptors, which are implicated in psychiatric and neurologic disorders. google.com Another important mechanism is the inhibition of monoamine neurotransmitter reuptake. The triple uptake inhibitor (1R,5S)-(+)-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride (DOV 21947) inhibits the uptake of norepinephrine, serotonin, and dopamine and has been studied extensively in preclinical models. nih.gov Such modulation of neurotransmitter levels is a cornerstone of treatment for many neurological and psychiatric conditions.
Antibacterial Activity Mechanisms
The 3-azabicyclo[3.1.0]hexane moiety is a crucial component of several potent antibacterial agents. nih.govbeilstein-journals.org Its incorporation into molecular structures has led to compounds that combat bacteria through distinct and effective mechanisms.
One of the most prominent examples is Trovafloxacin, a broad-spectrum fluoroquinolone antibiotic. beilstein-journals.orgrsc.org The rigid 6-amino-3-azabicyclo[3.1.0]hexane fragment is an essential building block of this drug. beilstein-journals.org Trovafloxacin functions by inhibiting bacterial DNA gyrase, a type II topoisomerase that is critical for DNA replication, repair, and recombination. beilstein-journals.org This inhibition ultimately prevents the bacterial cell from dividing and leads to cell death.
A more recently identified antibacterial mechanism involves the inhibition of the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC). google.com LpxC is a key enzyme in the biosynthetic pathway of lipopolysaccharide (LPS), an essential component of the outer membrane of most Gram-negative bacteria. A novel imidazole (B134444) derivative containing a 3-azabicyclo[3.1.0]hexane component has been developed that exhibits potent antimicrobial activity against Gram-negative pathogens like Pseudomonas aeruginosa and Klebsiella pneumoniae by targeting and inhibiting LpxC. google.com
| Mechanism of Action | Target Enzyme/Process | Target Organisms | Example Compound Class | Reference(s) |
| DNA Replication Inhibition | DNA Gyrase (Topoisomerase II) | Broad-spectrum (Gram-positive and Gram-negative bacteria) | Fluoroquinolones (e.g., Trovafloxacin) | beilstein-journals.orgrsc.org |
| LPS Biosynthesis Inhibition | LpxC | Gram-negative bacteria (e.g., P. aeruginosa, K. pneumoniae) | Imidazole-azabicyclo[3.1.0]hexane derivatives | google.com |
Anticoagulant Effects and Serine Protease Inhibition
Derivatives of 3-azabicyclo[3.1.0]hexane have emerged as potent and selective inhibitors of serine proteases, a class of enzymes involved in a multitude of physiological processes, including blood coagulation and viral replication. uq.edu.au
A significant finding in this area is the discovery of SCH 503034, an orally bioavailable inhibitor of the Hepatitis C virus (HCV) NS3 protease. uq.edu.au This compound, which incorporates a 6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2(S)-carboxamide core, was identified as a selective and potent therapeutic agent for HCV infection. uq.edu.au The HCV NS3 protease is a serine protease essential for the replication of the virus.
The scaffold's utility extends to inhibiting other proteases. While some related bicyclic alkaloids are known for their anticoagulant effects through thrombin inhibition, more direct evidence comes from the development of 3-azabicyclo[3.1.0]hexane derivatives as inhibitors for other viral proteases. nih.govuq.edu.au Recently, patent applications have described protease inhibitors containing the 3-azabicyclo[3.1.0]hexane structure for the treatment of coronavirus infections, including SARS-CoV-2, by targeting viral proteases crucial for their life cycle. google.com
Antimalarial Activity Studies (for related derivatives)
Research into related oxa-azabicyclo[3.1.0]hexane derivatives has revealed promising antimalarial activity. acs.orgnih.gov A study focused on a series of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate derivatives demonstrated that their activity against the malaria parasite Plasmodium falciparum is highly dependent on stereochemistry. acs.org
The investigation found a stark contrast in the biological activity between stereoisomers. The trans isomers of the synthesized compounds consistently showed respectable in vitro antimalarial activity, whereas the corresponding cis isomers were inactive. acs.org This pronounced difference suggests that the specific three-dimensional arrangement of the substituents on the bicyclic core is critical for interacting with the biological target. The proposed mechanism for this activity is that the trans isomers, which have a syn relationship between the ester group and the oxaziridine (B8769555) moiety, are able to bind more effectively to the heme ferrous ion within the parasite than their cis counterparts. acs.org Most of these compounds exhibited low cytotoxicity against mammalian Vero cells, indicating a degree of selectivity for the parasite. acs.orgnih.gov
| Compound Class | Stereochemistry | Activity against P. falciparum | Proposed Mechanism | Reference(s) |
| Ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylates | trans isomers | Active | Enhanced binding to heme ferrous ion | acs.org |
| Ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylates | cis isomers | Inactive | Poor binding to target | acs.org |
Applications in Chemical Synthesis and Materials Science
Role as Versatile Synthetic Building Blocks and Intermediates in Organic Synthesis
The 3-azabicyclo[3.1.0]hexane framework, of which (1R,5S)-1-Phenyl-3-azabicyclo[3.1.0]hexane is a specific stereoisomer, is a crucial structural motif found in a wide array of biologically active natural products and pharmaceutical agents. researchgate.netbohrium.com Consequently, derivatives of 3-azabicyclo[3.1.0]hexane are highly sought-after as key intermediates in the synthesis of complex organic molecules. researchgate.netbeilstein-journals.org The inherent strain of the bicyclic system and the presence of a nucleophilic nitrogen atom allow for a variety of chemical transformations, making it a versatile building block.
Organic chemists have developed numerous synthetic strategies to access and modify the 3-azabicyclo[3.1.0]hexane core. researchgate.netbohrium.com These methods include transition-metal-catalyzed reactions and metal-free cyclization processes. bohrium.com The phenyl group at the 1-position of this compound provides an additional site for functionalization and influences the stereochemical outcome of reactions.
The versatility of this scaffold is demonstrated by its use in the synthesis of a series of 1-phenyl-3-azabicyclo[3.1.0]hexane derivatives designed as ligands for sigma receptors, which are implicated in various neurological processes. semanticscholar.org These synthetic efforts highlight the importance of the bicyclic core in creating conformationally restricted analogues of known pharmacophores. semanticscholar.org Furthermore, the development of methods for creating bis-spirocyclic derivatives through 1,3-dipolar cycloaddition reactions showcases the potential for generating highly complex and diverse molecular architectures from this fundamental building block. beilstein-journals.org
Table 1: Examples of Synthetic Transformations Involving the 3-Azabicyclo[3.1.0]hexane Scaffold
| Reaction Type | Reagents/Conditions | Product Type | Reference |
| 1,3-Dipolar Cycloaddition | Cyclopropenes, Azomethine Ylide | Bis-spirocyclic 3-azabicyclo[3.1.0]hexanes | beilstein-journals.org |
| Reduction | Diborane in THF | Substituted 1-phenyl-3-azabicyclo[3.1.0]hexanes | semanticscholar.org |
| N-Alkylation/Arylation | Alkyl/Aryl Halides, Base | N-substituted 1-phenyl-3-azabicyclo[3.1.0]hexanes | semanticscholar.org |
| Ring-Opening Reactions | Lewis Acids | Functionalized Pyrrolidines |
Contributions to Agrochemical Development
The 3-azabicyclo[3.1.0]hexane moiety is not only significant in pharmaceuticals but also plays a crucial role in the development of modern agrochemicals. bohrium.com Its derivatives have been investigated for a range of applications, including as herbicides, fungicides, and pesticides. google.comevitachem.comistas.net The unique three-dimensional shape of the bicyclic system can lead to high specificity and potency against target organisms, while potentially minimizing off-target effects.
Research in this area has led to the discovery of 3-azabicyclo[3.1.0]hexane derivatives with herbicidal activity. google.com For instance, certain fused pyrrolidine-2-one compounds derived from this scaffold have been patented for their herbicidal properties. google.com Similarly, spiro compounds incorporating the 3-azabicyclo[3.1.0]hexane framework have been noted for their potential as fungicides in agriculture. beilstein-journals.org
A particularly interesting application is the use of 3-azabicyclo[3.1.0]hexane derivatives as plant male gametocides. google.com These chemical hybridizing agents induce male sterility in plants, which is a critical step in the production of hybrid seeds. scribd.com For example, 3-azabicyclo[3.1.0]hexane-2-carboxylic acid has been identified as an effective plant male gametocide. google.com This application underscores the diverse impact of this chemical scaffold on agricultural practices.
Advanced Materials Science Applications
Beyond its applications in the life sciences, the 3-azabicyclo[3.1.0]hexane framework is finding use in the field of materials science. The rigid and well-defined structure of these compounds makes them attractive candidates for the construction of novel organic materials with specific electronic and photophysical properties.
One emerging area of interest is the use of 3-azabicyclo[3.1.0]hexane derivatives in the development of organic semiconductors. beilstein-journals.org The ability to systematically modify the core structure allows for the fine-tuning of properties such as charge transport and energy levels, which are critical for semiconductor performance. Spiro compounds containing the 3-azabicyclo[3.1.0]hexane moiety have been specifically highlighted for their potential in this application. beilstein-journals.org Furthermore, the incorporation of fluorine atoms into heterocyclic structures, including those related to the 3-azabicyclo[3.1.0]hexane core, is a common strategy in materials science to enhance properties like stability and performance. ethernet.edu.et The development of new materials based on this scaffold is an active area of research with the potential to contribute to advancements in electronics and optoelectronics.
Conclusion and Future Directions in Azabicyclo 3.1.0 Hexane Research
Emerging Trends in Stereoselective Synthesis and Novel Catalytic Systems
A major focus of current research is the development of highly stereoselective synthetic methods to access specific enantiomers of azabicyclo[3.1.0]hexane derivatives. nih.govacs.org The use of novel catalytic systems, such as those based on rhodium and palladium, is enabling more efficient and environmentally friendly syntheses. rsc.orgacs.org
Rational Design of Highly Selective and Potent Ligands based on SAR
Advances in understanding the structure-activity relationships of these compounds are facilitating the rational design of new ligands with improved potency and selectivity. nih.gov This involves a detailed analysis of how different structural modifications affect binding to the target receptors.
Synergistic Integration of Synthetic Chemistry, Structural Biology, and Computational Approaches
The integration of synthetic chemistry with structural biology and computational modeling is accelerating the drug discovery process. nih.gov Computational docking studies, for example, can predict how a ligand will bind to its target, providing valuable insights for the design of new and more effective drugs. nih.gov
Exploration of Novel Biological Targets and Mechanistic Studies
While much of the research on azabicyclo[3.1.0]hexane derivatives has focused on their interaction with monoamine transporters, there is growing interest in exploring their potential to interact with other biological targets. nih.gov For example, some derivatives have been found to have activity as antitumor agents. mdpi.comnih.gov Further mechanistic studies are needed to fully understand the molecular basis of their therapeutic effects.
Q & A
Q. What are the common synthetic routes for (1R,5S)-1-Phenyl-3-azabicyclo[3.1.0]hexane and its derivatives?
The synthesis typically involves cyclization of precursors with functional groups positioned to form the bicyclic framework. Key steps include:
- Hydride reduction of cyclopropanedicarboximides : This method, used for bicifadine derivatives, generates the bicyclic core via stereoselective reduction .
- Acid/base-catalyzed cyclization : Strong bases or acids facilitate ring closure, as seen in the synthesis of 6,6-dimethyl derivatives .
- Enzymatic desymmetrization : Mutant MAO-N enzymes enable enantioselective synthesis of intermediates, critical for scalability in drug development .
Q. How is the bicyclic framework analyzed for structural confirmation?
Structural confirmation relies on:
- X-ray crystallography : Determines absolute configuration (e.g., (1R,5S) in bicifadine) .
- NMR spectroscopy : 1H and 13C NMR identify regiochemistry and substituent effects, such as distinguishing axial vs. equatorial protons in bicyclic systems .
- Chiral HPLC : Resolves enantiomers, crucial for assessing enantiopurity in pharmacologically active derivatives .
Q. What are the primary applications in medicinal chemistry?
The compound serves as:
- Non-narcotic analgesic scaffolds : Derivatives like bicifadine show potent activity in rodent pain assays .
- Sigma receptor ligands : Substituents on the phenyl ring (e.g., cyclohexyl, adamantyl) modulate receptor binding affinity .
- Antiviral intermediates : Bicyclic frameworks are precursors to protease inhibitors (e.g., Boceprevir) .
Advanced Research Questions
Q. How do substituents on the phenyl ring affect biological activity?
Substituent position and electronic properties significantly influence activity:
Methodological Insight : Optimize substituents via iterative synthesis, followed by in vitro binding assays (e.g., radioligand displacement) and in vivo pain models (e.g., rat paw withdrawal).
Q. What strategies achieve enantioselective synthesis of the (1R,5S) configuration?
Q. How can biocatalytic methods streamline intermediate synthesis?
Mutant MAO-N enzymes enable oxidative desymmetrization of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane, yielding (1R,2S,5S)-configured nitriles for antiviral agents. Key steps:
Enzyme engineering : Directed evolution improves catalytic efficiency .
Scale-up : Continuous flow reactors enhance yield and reduce waste .
Q. What analytical challenges arise in characterizing novel derivatives?
Q. How does the bicyclic structure influence reactivity in substitution reactions?
The strained cyclopropane ring increases electrophilicity at the bridgehead carbon, favoring:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
